6'-Hydroxymethyl Simvastatin

HMG-CoA Reductase Inhibition Cholesterol Biosynthesis Enzyme Kinetics

6'-Hydroxymethyl Simvastatin (CAS 114883-29-3) is the USP-designated Related Substance A, a primary CYP3A4-mediated oxidative metabolite of Simvastatin essential for impurity profiling and analytical method validation under cGMP. • Compendial reference standard - mandated for HPLC/UPLC method validation in Simvastatin drug substance and finished product release testing • CYP3A4 probe metabolite - enables precise metabolic clearance measurement and drug-drug interaction assessment in human liver microsome assays • Pale orange to beige solid; MW 434.57; storage at -20°C under inert atmosphere; hygroscopic Procurement is non-negotiable for ANDA submissions, DMF filings, and commercial batch certification.

Molecular Formula C25H38O6
Molecular Weight 434.6 g/mol
CAS No. 114883-29-3
Cat. No. B018347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Hydroxymethyl Simvastatin
CAS114883-29-3
Synonyms2,2-Dimethylbutanoic Acid [1S-[1α,3α,7α,8β(2S*,4S*),8aβ]]-1,2,3,7,8,8a_x000B_-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy_x000B_-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl Ester
Molecular FormulaC25H38O6
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO
InChIInChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
InChIKeyATPFRGQBOVFFQM-HGQWONQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6'-Hydroxymethyl Simvastatin (CAS 114883-29-3): Active Metabolite Reference Standard for Statin Pharmacology


6′-Hydroxymethyl Simvastatin (CAS 114883-29-3, C₂₅H₃₈O₆, MW 434.6) is a primary oxidative metabolite of the HMG-CoA reductase inhibitor prodrug Simvastatin, formed via CYP3A4-mediated metabolism [1]. The compound exists in lactone form and is recognized as one of the major active metabolites contributing to the overall pharmacodynamic effect following Simvastatin administration [2]. As a research reference standard, this compound is typically supplied as a pale orange to beige solid with a melting point of 77–80°C, requiring storage at -20°C under inert atmosphere due to its hygroscopic nature .

Why 6'-Hydroxymethyl Simvastatin Cannot Be Substituted by Simvastatin or Alternative Statin Analogs


Generic substitution fails for 6′-Hydroxymethyl Simvastatin (CAS 114883-29-3) because this compound is not a therapeutic agent but a structurally specific, bioactive metabolite with a defined stereochemical configuration at the 7β position. As a 6′-position hydroxylated derivative, its chromatographic retention, mass spectrometric fragmentation, and HMG-CoA reductase inhibitory potency differ from the parent prodrug (Simvastatin lactone), the open-ring β-hydroxyacid form (Simvastatin Acid, CAS 79902-63-9), and alternative hydroxylated metabolites such as 6′-Hydroxy Simvastatin (CAS 134523-09-4) and 6′-Exomethylene Simvastatin [1]. The USP monograph designates 6′-Hydroxymethyl Simvastatin as Related Substance A, requiring its specific identity for method validation and impurity profiling in Simvastatin drug substance and finished product quality control .

6'-Hydroxymethyl Simvastatin: Quantitative Differentiation Evidence for Research Procurement


HMG-CoA Reductase Inhibitory Potency: IC₅₀ Quantitative Comparison

6'-Hydroxymethyl Simvastatin (in its hydrolyzed β-hydroxyacid form) demonstrates potent competitive inhibition of HMG-CoA reductase with an IC₅₀ range of 13.3–19.3 nM in human Hep G2 cell assays . The β-hydroxyacid of Simvastatin (SVA) is documented as the most potent metabolite among the active species, with 6′-hydroxymethyl derivatives contributing meaningfully to overall inhibitory activity [1].

HMG-CoA Reductase Inhibition Cholesterol Biosynthesis Enzyme Kinetics

USP Monograph Identity: Regulatory Specification as Related Substance A

The United States Pharmacopeia (USP) Simvastatin monograph explicitly designates 6'-Hydroxymethyl Simvastatin as Related Substance A, requiring its use as a reference standard for chromatographic system suitability and impurity quantification in Simvastatin drug substance and tablet formulations .

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Physicochemical Property Differentiation: Melting Point and Storage Requirements

6'-Hydroxymethyl Simvastatin exhibits a melting point range of 77–80°C and demonstrates hygroscopicity, requiring storage at -20°C under inert atmosphere to maintain integrity . In contrast, the parent compound Simvastatin has a melting point of 135–138°C and is stable at room temperature (15–30°C) in well-closed containers [1].

Reference Standard Handling Stability Analytical Chemistry

Metabolic Pathway Position: Quantitative Tissue Distribution in Preclinical Models

In male CD-1 mice dosed orally with [¹⁴C]Simvastatin and [³H]Simvastatin Hydroxy Acid (25 mg/kg each), 6′-Hydroxymethyl Simvastatin (designated as Metabolite II) and its hydroxy acid forms were identified as major radioactive metabolites in liver tissue [1]. Levels of potential and active HMG-CoA reductase inhibitors in liver were 10- to 40-fold higher than in other tissues (kidneys, testes, plasma) [1].

Drug Metabolism Pharmacokinetics Preclinical ADME

6'-Hydroxymethyl Simvastatin (CAS 114883-29-3): High-Value Application Scenarios for Scientific Procurement


USP-Compliant Impurity Profiling and Pharmaceutical QC Method Validation

As USP Related Substance A, 6′-Hydroxymethyl Simvastatin is a required reference standard for developing and validating HPLC/UPLC methods for Simvastatin drug substance and finished product release testing. Procurement is non-negotiable for analytical laboratories supporting ANDA submissions, DMF filings, and commercial batch certification under cGMP .

CYP3A4-Mediated Drug Metabolism and Drug-Drug Interaction Studies

6′-Hydroxymethyl Simvastatin serves as a specific probe metabolite for CYP3A4 activity in human liver microsome assays. Its quantitation enables precise measurement of metabolic clearance and assessment of CYP3A4 inhibition/induction by co-administered compounds, directly relevant to predicting clinically significant drug-drug interactions [1].

Statin Metabolite Reference Standard for LC-MS/MS Bioanalytical Method Development

The compound provides a structurally authenticated reference for developing sensitive LC-MS/MS methods to quantify Simvastatin metabolites in human plasma. Its distinct mass spectrometric fragmentation pattern (m/z calculated: 434.57; HPLC retention time: 3.74 min under specified RP-18e conditions) enables unambiguous identification in complex biological matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6'-Hydroxymethyl Simvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.